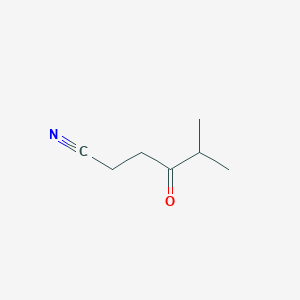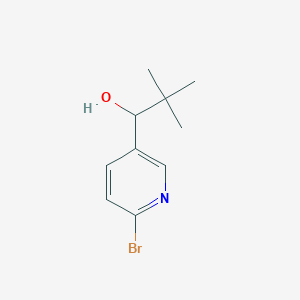
3-Methyl-4-(2-pyridinyl)cinnoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-4-(pyridin-2-yl)cinnoline is a heterocyclic aromatic compound that features a cinnoline core substituted with a methyl group at the 3-position and a pyridin-2-yl group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-(pyridin-2-yl)cinnoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromo-3-methylpyridine with 2-aminobenzonitrile in the presence of a base such as potassium carbonate. The reaction mixture is heated to promote cyclization, resulting in the formation of the cinnoline ring system.
Industrial Production Methods: Industrial production of 3-Methyl-4-(pyridin-2-yl)cinnoline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to minimize environmental impact.
化学反応の分析
Types of Reactions: 3-Methyl-4-(pyridin-2-yl)cinnoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any nitro or carbonyl groups present in the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
3-Methyl-4-(pyridin-2-yl)cinnoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial strains.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interfere with cellular processes.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3-Methyl-4-(pyridin-2-yl)cinnoline involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it may interfere with cell cycle progression or induce apoptosis in cancer cells. The exact molecular pathways and targets are subjects of ongoing research.
類似化合物との比較
4-Methylcinnoline: Similar structure but lacks the pyridin-2-yl group.
2-Phenylcinnoline: Contains a phenyl group instead of a pyridin-2-yl group.
3-Methylquinoline: Similar core structure but with a different substitution pattern.
Uniqueness: 3-Methyl-4-(pyridin-2-yl)cinnoline is unique due to the presence of both a methyl group and a pyridin-2-yl group, which confer distinct chemical properties and biological activities. This combination of substituents enhances its potential for diverse applications in various fields.
特性
分子式 |
C14H11N3 |
|---|---|
分子量 |
221.26 g/mol |
IUPAC名 |
3-methyl-4-pyridin-2-ylcinnoline |
InChI |
InChI=1S/C14H11N3/c1-10-14(13-8-4-5-9-15-13)11-6-2-3-7-12(11)17-16-10/h2-9H,1H3 |
InChIキー |
ZVENZIIMJIFQTC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=CC=CC=C2N=N1)C3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![5-(ethylamino)-1H-imidazo[4,5-b]pyrazin-2(3H)-one](/img/structure/B13110058.png)


![7-Methyl-4-(2-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13110072.png)

![[[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-phenylphosphoryl]methanol](/img/structure/B13110080.png)


